N-Furan-2-ylmethyl-N'-{2-[4-(3-nitro-benzoyl)-piperazin-1-yl]-ethyl}-oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(FURAN-2-YL)METHYL]-N’-{2-[4-(3-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a furan ring, a nitrobenzoyl group, and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-N’-{2-[4-(3-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with formaldehyde under acidic conditions.
Synthesis of the nitrobenzoyl piperazine: This involves the nitration of benzoyl chloride followed by the reaction with piperazine.
Coupling of intermediates: The final step involves coupling the furan-2-ylmethyl intermediate with the nitrobenzoyl piperazine under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(FURAN-2-YL)METHYL]-N’-{2-[4-(3-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione.
Reduction: N-[(FURAN-2-YL)METHYL]-N’-{2-[4-(3-AMINOBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(FURAN-2-YL)METHYL]-N’-{2-[4-(3-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its anticancer activity, particularly as an inhibitor of epidermal growth factor receptor (EGFR).
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[(FURAN-2-YL)METHYL]-N’-{2-[4-(3-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets:
Antibacterial Activity: It may inhibit bacterial enzymes or disrupt bacterial cell walls.
Anticancer Activity: It likely inhibits the epidermal growth factor receptor (EGFR), which is involved in the proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(FURAN-2-YL)METHYL]-N’-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE
- N-[(FURAN-2-YL)METHYL]-N’-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE
Uniqueness
N-[(FURAN-2-YL)METHYL]-N’-{2-[4-(3-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new antibacterial and anticancer agents.
Eigenschaften
Molekularformel |
C20H23N5O6 |
---|---|
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
N'-(furan-2-ylmethyl)-N-[2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide |
InChI |
InChI=1S/C20H23N5O6/c26-18(19(27)22-14-17-5-2-12-31-17)21-6-7-23-8-10-24(11-9-23)20(28)15-3-1-4-16(13-15)25(29)30/h1-5,12-13H,6-11,14H2,(H,21,26)(H,22,27) |
InChI-Schlüssel |
CZAZDSFURUWDPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CO2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.